molecular formula C24H20FN7O3 B2615690 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide CAS No. 1007062-98-7

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide

Cat. No. B2615690
CAS RN: 1007062-98-7
M. Wt: 473.468
InChI Key: NSLUEGSEKGNQQY-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as 2,3-diphenylfurans . These are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only at the C2- and C3-positions .


Synthesis Analysis

The synthesis of similar compounds involves the use of isopropanol and concentrated HCl . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .


Chemical Reactions Analysis

The compound is part of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . The structure–activity relationships of these derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using methods such as 1H NMR and 13C NMR . These methods provide information on the chemical shifts of hydrogen and carbon atoms in the compound, respectively .

Mechanism of Action

While the exact mechanism of action for this compound is not available, similar compounds have shown to attenuate proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .

Safety and Hazards

Safety data sheets for similar compounds recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is also recommended .

Future Directions

The compound is part of ongoing research into the development of new anti-TB compounds . The most potent derivative from this series has a ClogP value less than 4 and a molecular weight less than 400, making it likely to maintain drug-likeness during lead optimization .

properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O3/c1-14-8-21(29-24(33)15-9-18(34-2)11-19(10-15)35-3)32(30-14)23-20-12-28-31(22(20)26-13-27-23)17-6-4-16(25)5-7-17/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLUEGSEKGNQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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